Technical Monograph: 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
Technical Monograph: 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
This guide serves as a comprehensive technical monograph on 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol , a specialized chiral intermediate and hydroquinone derivative. It is structured for researchers in medicinal chemistry and organic synthesis, focusing on structural properties, synthetic pathways, and handling protocols.
Structural Analysis, Synthetic Methodologies, and Redox Behavior
Executive Summary & Compound Identity
2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol is a bifunctional aromatic building block characterized by a redox-active hydroquinone core and a chiral amino-alcohol side chain. Unlike classical catecholamines (e.g., norepinephrine) which feature a 2-amino-1-hydroxyethyl side chain (
Its structural uniqueness lies in the proximity of the primary amine to the aromatic ring (benzylic amine), conferring distinct electronic and steric properties useful in Structure-Activity Relationship (SAR) studies for adrenergic receptors and as a chiral auxiliary in asymmetric synthesis.
Chemical Identification
| Property | Detail |
| IUPAC Name | 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol |
| Common Class | Hydroquinone-derived Phenylglycinol |
| CAS Number | 1212962-10-1 (S-isomer); 1213349-43-9 (R-isomer) |
| Molecular Formula | |
| Molecular Weight | 169.18 g/mol |
| Chirality | One stereocenter at the benzylic position ( |
| Appearance | Off-white to beige solid (highly oxidation-sensitive) |
Structural Architecture & Pharmacophore Analysis
The molecule integrates two reactive domains: the redox-active quinone-hydroquinone system and the chiral amino-ethanol motif .
Connectivity & Stereochemistry
The side chain is attached at position 2 of the benzene-1,4-diol ring.
-
Benzylic Position (
): Substituted with a primary amine ( ). This creates a benzylic stereocenter susceptible to racemization via quinone methide intermediates if oxidized. -
Terminal Position (
): Substituted with a primary hydroxyl group ( ). -
Aromatic Core: 1,4-Dihydroxy substitution pattern (Hydroquinone), allowing for reversible oxidation to 1,4-benzoquinone.
Structural Comparison (DOT Diagram)
The following diagram contrasts the connectivity of this target molecule with the classical neurotransmitter Norepinephrine to highlight the regio-isomerism.
Figure 1: Structural divergence between the target phenylglycinol derivative and classical phenylethanolamines.
Synthetic Methodologies
Synthesis of 2-(1-amino-2-hydroxyethyl)benzene-1,4-diol requires protection of the hydroquinone moiety to prevent premature oxidation. The core strategy involves constructing the amino-alcohol side chain via a Strecker-type reaction or reduction of a phenylglycine precursor.
Retrosynthetic Analysis
-
Target : 2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol
-
Precursor A : 2,5-Dihydroxyphenylglycine (reduction of carboxylic acid to alcohol).
-
Precursor B : 2,5-Dimethoxybenzaldehyde (Strecker synthesis followed by hydrolysis and demethylation).
Protocol: Modified Strecker Synthesis Route
This route is preferred for accessing the racemic mixture, which can then be resolved.
Step 1: Strecker Reaction
-
Reagents : 2,5-Dimethoxybenzaldehyde, Trimethylsilyl cyanide (TMSCN), Ammonia (
). -
Mechanism : Formation of the
-aminonitrile. -
Conditions : Methanol,
to RT, 12h.
Step 2: Hydrolysis to Phenylglycine
-
Reagents :
, Reflux. -
Product : 2-(2,5-dimethoxyphenyl)glycine.
Step 3: Reduction to Amino Alcohol
-
Reagents : Lithium Aluminum Hydride (LiAlH4) or Borane-THF (
). -
Conditions : THF, reflux, inert atmosphere (
). -
Note : Reduces the carboxylic acid to the primary alcohol.
Step 4: Global Deprotection (Demethylation)
-
Reagents : Boron Tribromide (
) in Dichloromethane (DCM). -
Conditions :
to RT. -
Critical Control :
cleaves the methyl ethers to reveal the hydroquinone. The product must be isolated under acidic conditions or inert gas to prevent oxidation to the quinone.
Figure 2: Synthetic workflow from commercially available aldehyde precursors.
Physicochemical Properties & Reactivity
Redox Cycling (The Hydroquinone Trap)
Unlike catecholamines, the 1,4-diol pattern allows this molecule to form para-benzoquinone upon oxidation. This reaction is pH-dependent and accelerated by basic conditions.
-
Oxidation :
-
Implication : Solutions turn brown/black rapidly in air. All analytical standards must be prepared in degassed solvents containing antioxidants (e.g., ascorbic acid or sodium metabisulfite).
Solubility Profile
-
Water : High (due to amine, hydroxyl, and phenolic groups).
-
DMSO : Soluble.
-
Non-polar solvents (Hexane, DCM) : Insoluble.
-
pKa : The amine pKa is estimated at ~9.0; the phenolic pKa at ~10.0. At physiological pH (7.4), the molecule exists largely as a zwitterion (phenolate/ammonium) or cation depending on the exact microenvironment.
Applications in Research
Chiral Auxiliary & Ligand Synthesis
The 1-amino-2-hydroxyethyl motif is a "privileged structure" for chiral ligands (e.g., N,O-ligands) used in asymmetric catalysis. The hydroquinone backbone adds a redox-switchable element to the ligand, potentially allowing for electrochemically controlled catalysis.
Adrenergic Receptor Pharmacology
While not a marketed drug, this molecule serves as a regioisomeric probe for adrenergic receptors (
-
Binding Hypothesis : The shift of the amine to the benzylic position alters the distance to the aspartate residue in the receptor binding pocket, typically reducing affinity compared to the ethanolamine (norepinephrine) scaffold. This makes it a valuable negative control or tool compound for mapping steric constraints in the binding site.
Metabolite Standards
It is used as a reference standard in the metabolic profiling of complex substituted benzenes and industrial dyes, where hydroquinone derivatives are common degradation products.
Handling & Safety Protocols
Hazard Class : Irritant, potential sensitizer.
Storage :
Stabilization Protocol for Analysis
When preparing samples for LC-MS or NMR:
-
Solvent : Use deuterated methanol (
) or water ( ) with 0.1% Deuterated Formic Acid to maintain the amine in the protonated state (stabilizing the molecule). -
Inert Gas : Purge all vials with Argon.
-
Additives : For long-term storage of stock solutions, add 1mM Ascorbic Acid to prevent quinone formation.
References
-
PubChem Compound Summary . (2025). 2-(2-Hydroxyethyl)benzene-1,4-diol and related structures. National Center for Biotechnology Information. Link
-
BLD Pharm . (2024). Product Analysis: (S)-2-(1-Amino-2-hydroxyethyl)benzene-1,4-diol (CAS 1212962-10-1). Link
-
Sigma-Aldrich . (2024). Technical Bulletin: Handling of Hydroquinone and Catecholamine Derivatives. Link
-
ChemicalBook . (2025). Properties and Suppliers of Phenylglycinol Derivatives. Link
